

A Comprehensive Technical Guide to 4-Fluorobenzonitrile (CAS 1194-02-1)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluorobenzonitrile

Cat. No.: B033359

[Get Quote](#)

This guide provides an in-depth exploration of **4-Fluorobenzonitrile**, a pivotal building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Strategic Importance of 4-Fluorobenzonitrile

4-Fluorobenzonitrile (C_7H_4FN) is an aromatic compound distinguished by a fluorine atom at the para position of a benzonitrile scaffold.^[1] This unique substitution pattern imparts a combination of chemical reactivity and metabolic stability that has rendered it an invaluable intermediate in numerous applications, most notably in the pharmaceutical and agrochemical industries.^{[2][3]} The presence of the fluorine atom can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic resistance, making it a desirable feature in the design of novel drug candidates.^[4] The nitrile group, a versatile functional handle, can be readily transformed into a variety of other functionalities, further broadening the synthetic utility of this compound.^[5]

This guide will navigate the core technical aspects of **4-Fluorobenzonitrile**, from its fundamental properties to its role in the synthesis of complex molecular architectures.

Physicochemical & Spectroscopic Profile

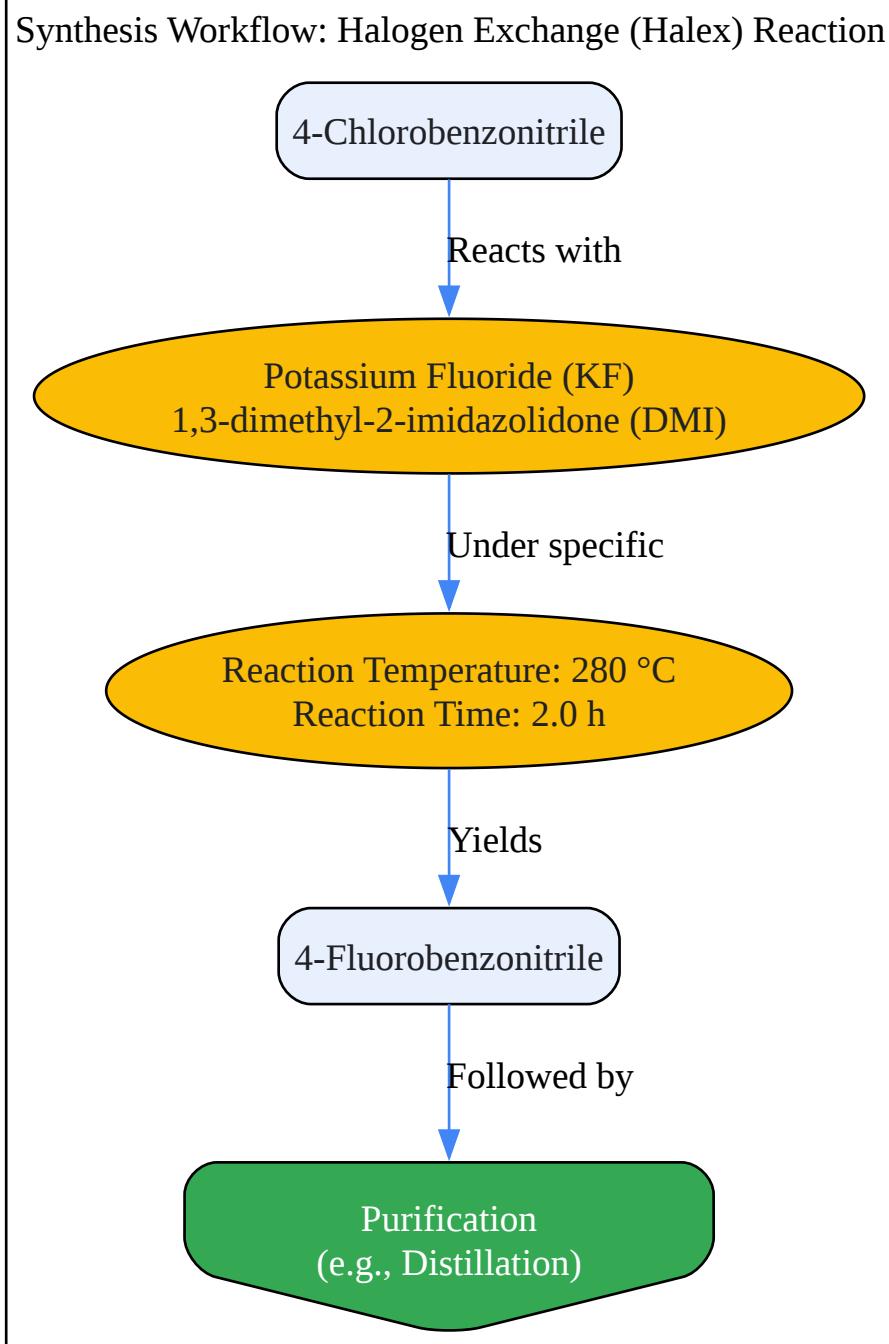
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in a laboratory setting.

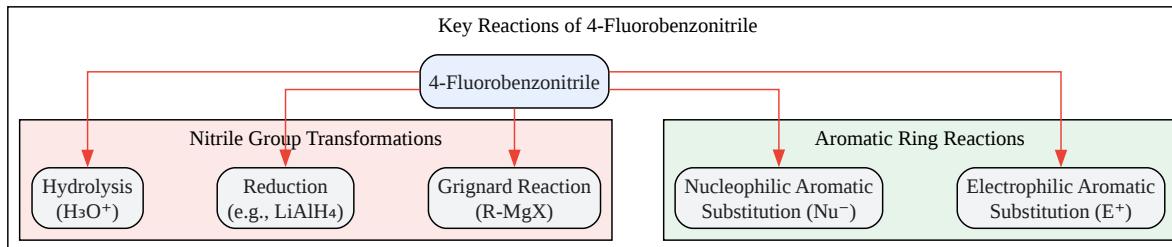
Physical and Chemical Properties

4-Fluorobenzonitrile typically presents as a white to off-white crystalline solid or a colorless to pale yellow liquid, depending on the ambient temperature.[\[1\]](#)[\[2\]](#) It is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[\[6\]](#)[\[7\]](#)

Property	Value	Source(s)
CAS Number	1194-02-1	[1] [2] [6]
Molecular Formula	C ₇ H ₄ FN	[1] [2] [6]
Molecular Weight	121.11 g/mol	[2] [7]
Appearance	White to off-white crystalline solid/semisolid	[2] [7] [8]
Melting Point	32-34 °C	[8]
Boiling Point	188 °C at 750 mmHg	[8]
Density	~1.15 g/cm ³	[2]
Flash Point	65 °C (149 °F) - closed cup	[9]
Solubility	Insoluble in water; soluble in organic solvents	[6] [7] [8]

Spectroscopic Data


Spectroscopic analysis is crucial for the unambiguous identification and quality control of **4-Fluorobenzonitrile**.


- ¹H NMR: The proton NMR spectrum is characterized by two multiplets in the aromatic region, corresponding to the protons ortho and meta to the nitrile group. The fluorine atom causes characteristic splitting patterns.[\[10\]](#)

- IR Spectroscopy: The infrared spectrum prominently displays a sharp absorption band around 2230 cm^{-1} , which is characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.[5] Another key feature is the C-F stretching vibration, typically observed around 1294 cm^{-1} .[5] Aromatic C-H stretching vibrations are also present in the $3000\text{-}3100\text{ cm}^{-1}$ region.[5]
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (121.11 g/mol).[11]

Synthesis of 4-Fluorobenzonitrile: A Methodological Overview

The synthesis of **4-Fluorobenzonitrile** can be achieved through several routes. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and economic viability. A common and industrially relevant method involves the fluorination of 4-chlorobenzonitrile.[12]

[Click to download full resolution via product page](#)

Caption: Overview of the primary reaction pathways involving **4-Fluorobenzonitrile**.

Applications in Drug Development and Materials Science

4-Fluorobenzonitrile is a cornerstone intermediate in the synthesis of a diverse range of commercially important molecules.

Pharmaceutical Applications

The incorporation of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. **4-Fluorobenzonitrile** is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents, analgesics, and kinase inhibitors. [3][4][13] For example, it is a building block in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. [14]

Agrochemicals

In the agrochemical industry, **4-Fluorobenzonitrile** is used in the development of more effective and selective pesticides and herbicides. [2][3] The presence of fluorine can enhance the biological activity and environmental stability of these compounds.

Materials Science

The unique electronic properties imparted by the fluorine and nitrile groups make **4-Fluorobenzonitrile** a valuable component in the synthesis of advanced materials. It is used in the production of organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. [3][15] It is also utilized in the synthesis of specialty polymers and liquid crystals. [15]

Experimental Protocol: Nitration of 4-Fluorobenzonitrile

This section provides a detailed, self-validating protocol for the synthesis of 4-fluoro-3-nitrobenzonitrile, a key derivative of **4-fluorobenzonitrile**.

Objective: To synthesize 4-fluoro-3-nitrobenzonitrile via electrophilic aromatic substitution of **4-fluorobenzonitrile**.

Materials:

- **4-Fluorobenzonitrile** (12.5 g, 103 mmol) [16]* Potassium nitrate (10.4 g, 103 mmol) [16]* Concentrated sulfuric acid (125 ml) [16]* Silica gel [16]* Methylene chloride [16]* Ice bath
- Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a flask equipped with a magnetic stir bar, add concentrated sulfuric acid (125 ml). [16] Cool the acid to 0 °C using an ice bath.
 - Causality: Sulfuric acid acts as both the solvent and the catalyst, protonating the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO_2^+). Cooling the reaction mixture is critical to control the exothermic nature of the nitration reaction and to prevent over-nitration or degradation of the starting material.

- **Addition of Reactants:** To the cold, stirred sulfuric acid, add **4-fluorobenzonitrile** (12.5 g, 103 mmol). [16] Subsequently, slowly add potassium nitrate (10.4 g, 103 mmol) in portions, ensuring the temperature remains at 0 °C. [16] * **Causality:** The slow, portion-wise addition of potassium nitrate maintains a controlled concentration of the nitrating agent, further helping to manage the reaction's exothermicity.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C for 20 minutes. [16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
 - **Self-Validation:** TLC analysis provides in-process verification of the reaction's completion, preventing premature workup or unnecessary extension of the reaction time.
- **Workup and Purification:** a. Prepare a short column of silica gel. b. Carefully pour the reaction mixture through the silica gel column. This step serves to neutralize the sulfuric acid and capture polar impurities. [16] * **Causality:** This in-situ neutralization and filtration is a rapid and effective method to remove the bulk of the strong acid without a traditional aqueous workup, which can be cumbersome with dense sulfuric acid. c. Wash the product from the silica gel using methylene chloride. [16] d. Collect the filtrate and evaporate the solvent using a rotary evaporator to yield the product as a crystalline solid. [16] * **Self-Validation:** The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination to ensure the successful synthesis of 4-fluoro-3-nitrobenzonitrile.

Safety and Handling

4-Fluorobenzonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9] [17] All manipulations should be performed in a well-ventilated fume hood. [9][17] It is harmful if swallowed, in contact with skin, or if inhaled. [9] In case of exposure, seek immediate medical attention. [17][18] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [9][17]

Conclusion

4-Fluorobenzonitrile (CAS 1194-02-1) is a versatile and high-value chemical intermediate with significant applications across multiple scientific disciplines. Its unique combination of a reactive nitrile group and a strategically placed fluorine atom provides a powerful platform for the synthesis of complex and functional molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research, drug discovery, and materials science innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring **4-Fluorobenzonitrile**: Properties, Applications, and Manufacturing Excellence.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: **4-Fluorobenzonitrile** in Specialty Chemical Synthesis.
- Fisher Scientific. (2023). SAFETY DATA SHEET: **4-Fluorobenzonitrile**.
- PubChem. (n.d.). **4-Fluorobenzonitrile**.
- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.
- ResearchGate. (n.d.). Research on the synthesis of **4-fluorobenzonitrile**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **4-Fluorobenzonitrile**: Technical Specifications and Industrial Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of **4-Fluorobenzonitrile** as a Pharmaceutical Intermediate.
- NIST. (n.d.). Benzonitrile, 4-fluoro-.
- NIST. (n.d.). Benzonitrile, 4-fluoro-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbino.com [nbino.com]

- 5. 5.benchchem.com [benchchem.com]
- 6. Page loading... [\[guidechem.com\]](http://6.guidechem.com)
- 7. [nbinno.com](http://7.nbinno.com) [nbinno.com]
- 8. 4-Fluorobenzonitrile | 1194-02-1 [\[chemicalbook.com\]](http://8.chemicalbook.com)
- 9. [fishersci.com](http://9.fishersci.com) [fishersci.com]
- 10. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [\[chemicalbook.com\]](http://10.chemicalbook.com)
- 11. Benzonitrile, 4-fluoro- [\[webbook.nist.gov\]](http://11.webbook.nist.gov)
- 12. [researchgate.net](http://12.researchgate.net) [researchgate.net]
- 13. [pdf.benchchem.com](http://13.pdf.benchchem.com) [pdf.benchchem.com]
- 14. [klivon.com](http://14.klivon.com) [klivon.com]
- 15. [nbinno.com](http://15.nbinno.com) [nbinno.com]
- 16. [pdf.benchchem.com](http://16.pdf.benchchem.com) [pdf.benchchem.com]
- 17. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [\[m.chemicalbook.com\]](http://17.m.chemicalbook.com)
- 18. [assets.thermofisher.cn](http://18.assets.thermofisher.cn) [assets.thermofisher.cn]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Fluorobenzonitrile (CAS 1194-02-1)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033359#4-fluorobenzonitrile-cas-number-1194-02-1\]](https://www.benchchem.com/product/b033359#4-fluorobenzonitrile-cas-number-1194-02-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com